molecular formula C21H20FN3O2 B2717075 N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide CAS No. 1251710-36-7

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide

Cat. No.: B2717075
CAS No.: 1251710-36-7
M. Wt: 365.408
InChI Key: ZSTSPLZLFBNLOJ-UHFFFAOYSA-N
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Description

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a quinoxaline core with a fluorophenyl oxane moiety, making it a subject of interest for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core . The fluorophenyl oxane moiety is then introduced through a series of nucleophilic substitution reactions, often using fluorinated benzene derivatives and oxane intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Green chemistry principles, including the use of environmentally benign solvents and reagents, are also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide is unique due to its specific structural features, such as the fluorophenyl oxane moiety, which may confer distinct biological activities and chemical reactivity compared to other quinoxaline derivatives.

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]quinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c22-16-7-5-15(6-8-16)21(9-11-27-12-10-21)14-24-20(26)19-13-23-17-3-1-2-4-18(17)25-19/h1-8,13H,9-12,14H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTSPLZLFBNLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=NC3=CC=CC=C3N=C2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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